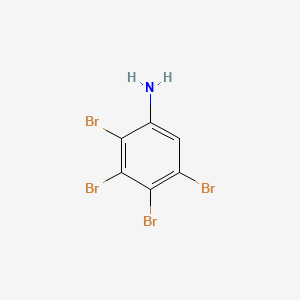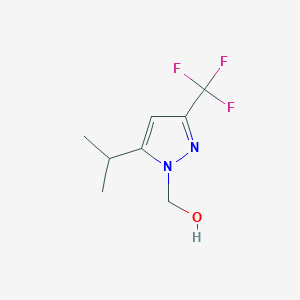
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzothiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the chemical processes.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 7-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid
Reduction: 7-Bromo-5-fluoro-1-benzothiophene-2-methanol
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-1-benzothiophene-2-carbaldehyde
- 5-Fluoro-1-benzothiophene-2-carbaldehyde
- 7-Bromo-5-chloro-1-benzothiophene-2-carbaldehyde
Uniqueness
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the simultaneous presence of both bromine and fluorine atoms on the benzothiophene ring. This dual halogenation can impart distinct chemical and physical properties, such as increased reactivity and enhanced biological activity, compared to its mono-halogenated counterparts.
Propiedades
Fórmula molecular |
C9H4BrFOS |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
7-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H4BrFOS/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H |
Clave InChI |
KJYHJCWZMQUPEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(SC2=C(C=C1F)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


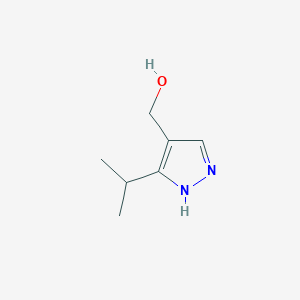
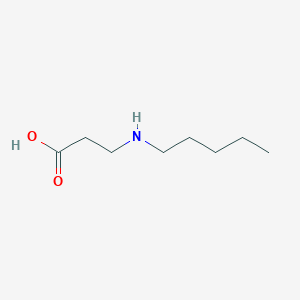
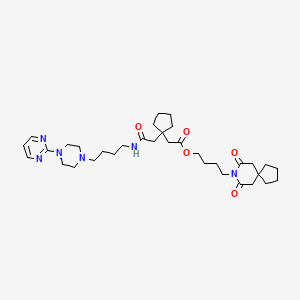
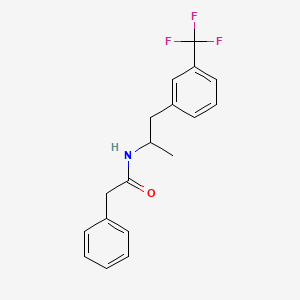

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)
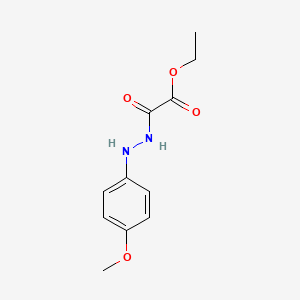
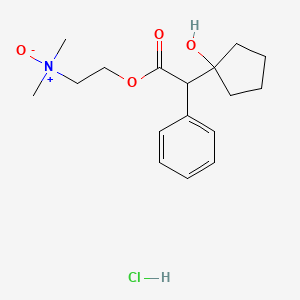
![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)
